(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate
Description
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with hydroxystyryl and diphenyl groups, and it is stabilized by a tetrafluoroborate anion. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
Properties
CAS No. |
475100-56-2 |
|---|---|
Molecular Formula |
C25H19BF4O2 |
Molecular Weight |
438.23 |
IUPAC Name |
4-[(E)-2-(4,6-diphenylpyrylium-2-yl)ethenyl]phenol;tetrafluoroborate |
InChI |
InChI=1S/C25H18O2.BF4/c26-23-14-11-19(12-15-23)13-16-24-17-22(20-7-3-1-4-8-20)18-25(27-24)21-9-5-2-6-10-21;2-1(3,4)5/h1-18H;/q;-1/p+1/b16-13+; |
InChI Key |
HXANSFARXGPNFP-ZUQRMPMESA-O |
SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate typically involves a multi-step process One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone derivatives under basic conditions to form the styryl intermediate This intermediate is then cyclized with a suitable diene to form the pyran ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The pyran ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like halogens or nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate involves its interaction with molecular targets through its hydroxyl and pyran functional groups. These interactions can lead to the modulation of biological pathways, such as oxidative stress response, by scavenging free radicals and inhibiting oxidative enzymes. The compound’s unique structure allows it to engage in specific binding interactions, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-hydroxystyryl)phenol: Similar in structure but lacks the pyran ring.
2,4-diphenyl-2H-pyran: Lacks the hydroxystyryl group.
6-(4-hydroxystyryl)-2H-pyran: Lacks the diphenyl substitution.
Uniqueness
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate is unique due to the combination of its hydroxystyryl, diphenyl, and pyran moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Biological Activity
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a complex organic compound notable for its unique structural properties and diverse biological activities. This compound features a pyran ring substituted with hydroxystyryl and diphenyl groups, stabilized by a tetrafluoroborate anion. Its distinct structure makes it a subject of interest in organic chemistry, materials science, and medicinal research.
Structural Characteristics
- Molecular Formula : C25H19BF4O2
- Molecular Weight : 438.23 g/mol
- IUPAC Name : 4-[(E)-2-(4,6-diphenylpyrylium-2-yl)ethenyl]phenol; tetrafluoroborate
- CAS Number : 475100-56-2
The biological activity of this compound is primarily attributed to its interactions with various molecular targets through its hydroxyl and pyran functional groups. These interactions can modulate biological pathways by:
- Scavenging Free Radicals : The compound exhibits antioxidant properties, which help in reducing oxidative stress by neutralizing free radicals.
- Inhibiting Oxidative Enzymes : It has been shown to inhibit enzymes involved in oxidative stress pathways, potentially providing protective effects against cellular damage.
Antioxidant Properties
Research indicates that this compound demonstrates significant antioxidant activity. This activity is crucial for protecting cells from oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.
Fluorescent Probe Applications
Due to its strong fluorescence emission and large Stokes shift, this compound is being investigated as a potential fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it useful for visualizing cellular processes in real-time.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (E)-4-(4-hydroxystyryl)phenol | Lacks the pyran ring | Simpler structure with fewer functional groups |
| 2,4-diphenyl-2H-pyran | Lacks the hydroxystyryl group | Does not possess the same photophysical properties |
| 6-(4-hydroxystyryl)-2H-pyran | Lacks diphenyl substitution | Less complex, fewer potential applications |
This compound stands out due to the combination of its hydroxystyryl, diphenyl, and pyran moieties, which confer distinct chemical and physical properties that make it valuable for specialized applications in research and industry.
Case Studies and Research Findings
-
Antioxidant Efficacy :
- A study demonstrated that this compound effectively reduced lipid peroxidation in vitro, indicating its potential as a therapeutic agent against oxidative stress-related conditions.
-
Fluorescence Imaging :
- In experimental models, the compound was utilized as a fluorescent marker to visualize cellular structures under microscopy. Its high quantum yield facilitated clear imaging of cellular dynamics.
-
Therapeutic Potential :
- Investigations into the compound's pharmacological properties revealed potential applications in treating conditions characterized by oxidative damage, such as Alzheimer's disease and certain cancers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate?
- Answer : Synthesis typically involves iodonium salt intermediates and fluorination reagents. For example, BF₃·OEt₂ in CH₂Cl₂ or Selectfluor® in MeCN/AcOH mixtures are used to introduce the tetrafluoroborate anion. Heating (40–60°C) and stirring under inert atmospheres are critical for reaction completion. Purification via silica gel chromatography (hexane/EtOAc gradients) and recrystallization yields high-purity products .
Q. How is the structural integrity of this compound validated after synthesis?
- Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) confirms substituent arrangement and counterion presence. For instance, ¹⁹F NMR peaks near -150 ppm verify BF₄⁻. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation, while IR spectroscopy identifies functional groups like hydroxyl or styryl C=C stretches .
Q. What solvent systems are optimal for recrystallizing this compound?
- Answer : Mixed polar-aprotic solvents (e.g., CH₂Cl₂/hexane or MeCN/Et₂O) are effective. Slow evaporation at 4°C enhances crystal formation. Solvent polarity adjustments minimize co-precipitation of by-products .
Advanced Research Questions
Q. How can reaction selectivity be improved to minimize by-products like Z-isomers or iodonium dimerization?
- Answer : Steric hindrance and temperature control are key. Lower temperatures (0–25°C) reduce dimerization, while bulky substituents on the pyran ring favor E-isomer formation via kinetic control. Monitoring via HPLC during synthesis helps identify and address by-product formation early .
Q. What strategies resolve conflicting spectroscopic data (e.g., ambiguous NOE correlations or overlapping NMR peaks)?
- Answer : Advanced 2D NMR techniques (COSY, NOESY, HSQC) clarify proton-proton proximities and carbon connectivity. Computational modeling (DFT) predicts chemical shifts and validates experimental data. For ambiguous ¹⁹F signals, X-ray crystallography (using software like ORTEP-3) provides definitive structural confirmation .
Q. How does solvent polarity influence the compound’s photophysical properties?
- Answer : Solvent-dependent Stokes shifts arise from polarity-induced changes in excited-state stabilization. Time-resolved fluorescence spectroscopy in solvents like DMSO or THF quantifies emission lifetimes. For ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate), solvatochromic shifts indicate charge-transfer interactions .
Q. What electrochemical techniques are suitable for studying redox behavior in aprotic media?
- Answer : Cyclic voltammetry (CV) in dry acetonitrile or DMF (0.1 M TBAPF₆ electrolyte) identifies oxidation/reduction potentials. Controlled potential electrolysis coupled with in-situ UV-Vis monitors intermediate stability. Anhydrous conditions are critical to avoid water-induced side reactions .
Methodological Considerations
Q. How should researchers handle hygroscopicity and long-term storage challenges?
- Answer : Store under argon or nitrogen in amber vials at -20°C. Desiccants (e.g., molecular sieves) in storage containers prevent moisture uptake. Periodic ¹H NMR checks detect degradation (e.g., hydrolysis of BF₄⁻ to B(OH)₃) .
Q. What precautions are necessary for reproducibility in scaled-up syntheses?
- Answer : Strict control of reagent stoichiometry (e.g., 1.1–1.3 eq. Selectfluor®) and solvent drying (3Å molecular sieves) ensures consistency. Pilot reactions in Schlenk flasks under N₂ mitigate oxygen/moisture interference. Reaction progress should be tracked via TLC or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
